molecular formula C20H24FN3O B3916409 3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone

3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B3916409
M. Wt: 341.4 g/mol
InChI Key: DXZQQEGAZYMJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as EF5, and it is a hypoxia marker that has been used extensively in scientific research to measure the level of oxygen in tissues.

Mechanism of Action

The mechanism of action of 3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone involves the binding of the compound to hypoxic cells in tissues. EF5 forms adducts with thiol groups in proteins, which can be detected using immunohistochemistry or flow cytometry. The formation of these adducts is proportional to the level of hypoxia in tissues, making EF5 an excellent marker for measuring tissue oxygenation.
Biochemical and Physiological Effects:
3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have minimal biochemical and physiological effects in vivo. The compound is rapidly cleared from the body and does not accumulate in tissues. EF5 has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its high specificity for hypoxic cells, its low toxicity, and its ease of detection using immunohistochemistry or flow cytometry. However, the limitations of using EF5 include its short half-life, which can limit its use in longitudinal studies, and its relatively high cost compared to other hypoxia markers.

Future Directions

There are several future directions for research on 3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of new and improved hypoxia markers that have longer half-lives and are less expensive than EF5. Another area of research is the application of EF5 in other fields, such as neuroscience and cardiology, where hypoxia plays a significant role in disease pathogenesis. Finally, there is a need for more studies to evaluate the efficacy of EF5 in predicting treatment response and patient outcomes in cancer therapy.
Conclusion:
In conclusion, 3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a valuable compound for scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. EF5 is a hypoxia marker that has been extensively used in cancer research to measure the level of oxygen in tissues. Although EF5 has several advantages as a hypoxia marker, there are also limitations to its use. Future research directions include the development of new and improved hypoxia markers and the application of EF5 in other fields.

Scientific Research Applications

3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively used in scientific research as a hypoxia marker to measure the level of oxygen in tissues. This compound is particularly useful in cancer research, where hypoxia is a characteristic feature of solid tumors. EF5 has been used to evaluate the efficacy of various cancer therapies, including radiation therapy and chemotherapy.

properties

IUPAC Name

3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-3-23(4-2)13-14-24-19(15-9-5-7-11-17(15)21)22-18-12-8-6-10-16(18)20(24)25/h5-12,19,22H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZQQEGAZYMJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone
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